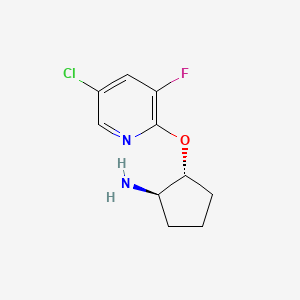

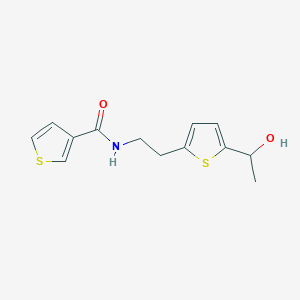

![molecular formula C16H21N3O5 B2547981 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide CAS No. 1797059-72-3](/img/structure/B2547981.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide” is a compound that incorporates the benzo[d][1,3]dioxole subunit . This structural motif is found in many natural products and synthetic molecules, and it has been associated with a variety of pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit are diverse. For example, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has explored the synthesis of compounds with similar structures to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide, focusing on environmentally benign methods and chemical reactions. For instance, an efficient TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent in an environmentally friendly solvent demonstrates the interest in developing sustainable chemical processes. This method allows for the oxidation of a variety of alcohols to their corresponding carbonyl compounds under mild conditions, showcasing the adaptability and efficiency of modern synthetic methods in organic chemistry (Li & Zhang, 2009).

Potential Biological and Pharmacological Applications

The chemical framework of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide hints at possible biological activity, given the known properties of benzodioxoles and hydroxypiperidines in drug design. Research into compounds with similar structures has identified potential as pharmacological agents. For example, the discovery and characterization of aminopiperidinecoumarin as a melanin concentrating hormone receptor 1 antagonist highlights the ongoing search for new therapeutic agents targeting specific receptors implicated in metabolic disorders (Kym et al., 2005).

Material Science and Catalysis

The synthesis and properties of compounds incorporating elements of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide's structure have implications in material science and catalysis. Studies on the development of new catalytic systems for alcohol oxidations or the synthesis of polymeric materials with specific functionalities exemplify the versatility of these chemical frameworks in advancing materials science (Suzuki et al., 1990).

Mecanismo De Acción

While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide” is not available in the retrieved papers, compounds with similar structures have been studied. For instance, one study revealed that a compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Direcciones Futuras

The future directions for research on “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, these compounds could be used for the significant detection of carcinogenic heavy metal ions via a reliable electrochemical approach .

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c20-12-3-6-19(7-4-12)8-5-17-15(21)16(22)18-11-1-2-13-14(9-11)24-10-23-13/h1-2,9,12,20H,3-8,10H2,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJANIUMLGNFEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

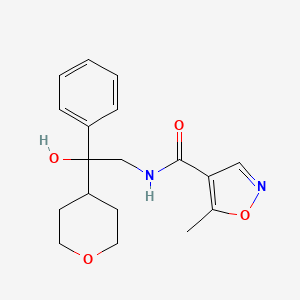

![N-(2-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2547900.png)

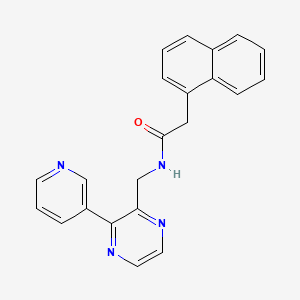

![2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2547902.png)

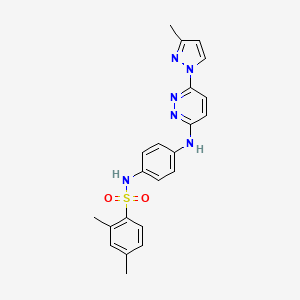

![Methyl 2'-amino-6'-(furan-2-ylmethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2547909.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547912.png)

![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)

![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)